For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Triisopropylsilyl Acrylate (B77674): Chemical Properties and Applications
Introduction
Triisopropylsilyl acrylate (TIPS-A) is an organosilicon compound that incorporates a reactive acrylate moiety and a sterically bulky triisopropylsilyl protecting group.[1] This unique combination of functional groups makes it a versatile monomer and chemical intermediate with significant applications in polymer chemistry, materials science, and organic synthesis.[1][2] Its utility is particularly noted in the formulation of advanced coatings, adhesives, and materials for biomedical applications.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, tailored for professionals in research and development.
Chemical and Physical Properties
Triisopropylsilyl acrylate is a colorless liquid characterized by its reactive acrylate group and hydrolytically labile silyl (B83357) ester.[2][4] These features are central to its function in various chemical transformations. The physical and chemical properties are summarized in Table 1.
Table 1: General and Physical Properties of Triisopropylsilyl Acrylate
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₂₄O₂Si | [2][5][6] |
| Molecular Weight | 228.41 g/mol | [2][5] |
| IUPAC Name | tri(propan-2-yl)silyl prop-2-enoate | [5] |
| CAS Number | 157859-20-6 | [2][5][6] |
| Appearance | Colorless clear liquid | [2][4] |
| Density | 0.871 - 0.91 g/mL | [2][7] |
| Boiling Point | 230.7 °C at 760 mmHg 102 °C at 10 mmHg | [2][7] |
| Flash Point | 77.6 - 78 °C | [7] |
| Refractive Index (n20D) | 1.43 - 1.45 | [2][7] |
| Water Solubility | Insoluble to low solubility (60-1,000,000 mg/L at 20-25°C) | [7][8] |
| Solubility | Soluble in organic solvents like ether | [8] |
| Vapor Pressure | 0.0649 mmHg at 25°C | [7] |
| Storage Temperature | 2-8°C, Refrigerated |[2][7] |
Spectral Properties
Spectroscopic analysis is crucial for the identification and characterization of triisopropylsilyl acrylate. While specific spectra are proprietary, the expected characteristics based on its molecular structure are outlined below. These are standard techniques used for quality control and structural elucidation.[9][10]
Table 2: Predicted Spectral Properties of Triisopropylsilyl Acrylate
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Vinyl Protons (CH₂=CH) | δ 5.8 - 6.4 ppm (multiplets) |
| Methine Proton (-CH(CH₃)₂) | δ ~1.2 ppm (septet) | |
| Methyl Protons (-CH(CH₃)₂) | δ ~1.1 ppm (doublet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |
| Vinyl Carbons (CH₂=CH) | δ ~128 ppm, ~130 ppm | |
| Methine Carbon (-CH(CH₃)₂) | δ ~12 ppm | |
| Methyl Carbons (-CH(CH₃)₂) | δ ~18 ppm | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ |
| C=C Stretch (Alkenyl) | ~1630-1640 cm⁻¹ | |
| Si-O-C Stretch | ~1050-1150 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 228 |
Reactivity and Stability
Chemical Stability: Triisopropylsilyl acrylate is stable under recommended storage conditions, typically refrigerated and under an inert atmosphere to protect from moisture.[2][6] The product is often supplied with a stabilizer like Butylated hydroxytoluene (BHT) to prevent premature polymerization.[2] The triisopropylsilyl group is known for its steric bulk, which provides significant stability against hydrolysis compared to smaller silyl ethers, a key feature for controlling the erosion rate in applications like self-polishing coatings.[11][12]
Reactivity:
-
Polymerization: As an acrylate monomer, it readily undergoes free-radical polymerization to form functional polymers.[1][11] It can be copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA), to tailor the properties of the resulting polymer for specific applications, like marine antifouling coatings.[4][11]
-
Protecting Group: In organic synthesis, the triisopropylsilyl (TIPS) group serves as an excellent protecting group for the acrylate functionality, preventing it from undergoing unwanted side reactions under certain conditions.[1][13]
-
Hydrolysis: The silyl ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, yielding poly(acrylic acid) and triisopropylsilanol (B95006). This controlled hydrolysis is the mechanism behind its use in erodible systems and self-polishing coatings.[11]
Experimental Protocols
Synthesis of Triisopropylsilyl Acrylate
A common method for synthesizing high-purity triisopropylsilyl acrylate involves the reaction of triisopropylsilanol with acryloyl chloride in the presence of an acid scavenger and a polymerization inhibitor.[4][14]
Methodology:
-
Reaction Setup: A three-necked flask is charged with triisopropylsilanol (1 mol), toluene (B28343) as the solvent (400 ml), and triethylamine (B128534) as an acid-binding agent (1.2 mol) under a nitrogen atmosphere.[4]
-
Initial Reaction: The mixture is heated to 45°C and stirred for 3 hours.[4]
-
Inhibitor Addition: A polymerization inhibitor, such as thiodiphenylamine (0.03% of the mass of triisopropylsilanol), is added to the reaction mixture.[4][14]
-
Acryloylation: Acryloyl chloride (1.2 mol) is added dropwise to the mixture.[4][14]
-
Final Reaction and Purification: The reaction is continued for an additional 2 hours. The resulting mixture is then filtered, and the liquid phase is purified by rectification (distillation) to yield the final product.[4][14]
Caption: A generalized workflow for the synthesis of triisopropylsilyl acrylate.
Free Radical Polymerization
Triisopropylsilyl acrylate is a key monomer in self-polishing coatings, often produced via free-radical polymerization.
Methodology:
-
Terpolymerization Example: The terpolymerization of triisopropylsilyl acrylate (SiA), methyl methacrylate (MMA), and n-butyl acrylate (BA) is conducted via free radical bulk polymerization at 70°C.[4][11]
-
Initiator: A suitable free-radical initiator (e.g., AIBN or benzoyl peroxide) is used to start the polymerization.
-
Reaction Control: The reaction is performed under an inert atmosphere to prevent oxygen inhibition. The monomer feed compositions are optimized to achieve the desired polymer properties.[11]
-
Analysis: The progress of the reaction and the composition of the resulting terpolymer are monitored using techniques like ¹H NMR.[11]
Caption: The three main stages of free-radical polymerization involving TIPS-Acrylate.
Applications in Research and Drug Development
The unique properties of triisopropylsilyl acrylate make it valuable in several high-technology fields.
-
Coatings and Adhesives: It is a critical monomer for producing high-performance, self-polishing antifouling coatings for marine vessels.[1][4][8] The polymer's controlled hydrolysis in seawater gradually releases the antifouling agent. It also enhances adhesion, durability, and chemical resistance in specialty coatings and adhesives.[1][2]
-
Biomedical Field: Its biocompatibility makes it suitable for coatings on medical devices that require resistance to bodily fluids.[2] The ability to form functionalized polymers opens avenues for its use in drug controlled-release systems and biosensor materials.[1][15]
-
Organic Synthesis: The TIPS group is a robust protecting group, allowing chemists to perform reactions on other parts of a molecule without affecting the acrylate group.[1][13]
-
Electronic Materials: The hydrophobicity and stability imparted by the silyl group are beneficial in producing electronic materials and surface modifiers.[1][3]
Caption: How the core properties of TIPS-Acrylate lead to its diverse applications.
Safety and Handling
Triisopropylsilyl acrylate is classified as a hazardous substance and requires careful handling.
Table 3: Safety and Hazard Information
| Hazard Class | GHS Classification | Precautionary Statements (Selected) | Source(s) |
|---|---|---|---|
| Flammability | Combustible liquid (Category 4) | P210: Keep away from heat/sparks/open flames. | [16] |
| Skin | Skin Irritation (Category 2) May cause an allergic skin reaction (Sensitization, Skin 1B) | P261: Avoid breathing vapors. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5][16][17] |
| Eye | Serious Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |
| Environmental | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1) | P273: Avoid release to the environment. P391: Collect spillage. |[5][16][17] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[16]
-
Take precautions against static discharge.[16]
References
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- 2. chemimpex.com [chemimpex.com]
- 3. CAS 157859-20-6 | Triisopropylsilyl acrylate [sancaiindustry.com]
- 4. Triisopropylsilyl acrylate | 157859-20-6 [chemicalbook.com]
- 5. Triisopropylsilyl acrylate | C12H24O2Si | CID 167468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. Triisopropylsilyl acrylate [chinahutu.com]
- 9. mdpi.com [mdpi.com]
- 10. lehigh.edu [lehigh.edu]
- 11. researchgate.net [researchgate.net]
- 12. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. tcichemicals.com [tcichemicals.com]
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